

Application Notes and Protocols for the Quantification of 19-Oxocinobufotalin

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Compound of Interest

Compound Name: 19-Oxocinobufotalin

Cat. No.: B15591961

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Introduction

19-Oxocinobufotalin is a bufadienolide, a class of cardioactive steroids with significant therapeutic potential, including anticancer activities. Accurate and precise quantification of **19-Oxocinobufotalin** in various biological matrices is crucial for pharmacokinetic studies, drug development, and understanding its mechanism of action. These application notes provide detailed protocols for the quantification of **19-Oxocinobufotalin** using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

Analytical Method: UPLC-MS/MS

UPLC-MS/MS is the recommended method for the quantification of **19-Oxocinobufotalin** due to its high sensitivity, specificity, and speed. The method involves chromatographic separation of the analyte from the sample matrix followed by detection using a tandem mass spectrometer.

Experimental Protocol: UPLC-MS/MS Quantification of 19-Oxocinobufotalin

1. Sample Preparation (Plasma/Serum)

- Protein Precipitation:

- To 100 μ L of plasma or serum sample in a microcentrifuge tube, add 300 μ L of ice-cold acetonitrile or methanol containing the internal standard (e.g., a structurally similar bufadienolide not present in the sample).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Vortex for 30 seconds and transfer to a UPLC vial for analysis.

2. UPLC Conditions

- Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 μ m) is suitable for the separation of bufadienolides.
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Gradient Elution: A gradient elution is recommended to achieve optimal separation. A typical gradient is as follows:

Time (min)	Flow Rate (mL/min)	%A	%B
0.0	0.4	70	30
2.0	0.4	30	70
4.0	0.4	5	95
5.0	0.4	5	95
5.1	0.4	70	30

| 7.0 | 0.4 | 70 | 30 |

- Column Temperature: 40°C
- Injection Volume: 5 µL

3. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Multiple Reaction Monitoring (MRM): The following predicted MRM transitions can be used for the quantification of **19-Oxocinobufotalin**. Note: These transitions should be optimized on the specific instrument being used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
19-Oxocinobufotalin	473.2 ([M+H] ⁺)	455.2 ([M+H-H ₂ O] ⁺)	100	15-25
427.2 ([M+H-H ₂ O-CO] ⁺)	100	20-30	100	To be optimized
399.2 ([M+H-H ₂ O-2CO] ⁺)	100	25-35		
Internal Standard	To be determined based on the selected standard	To be determined	100	To be optimized

- Source Parameters:
 - Capillary Voltage: 3.0 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Desolvation Gas Flow: 800 L/hr
 - Cone Gas Flow: 50 L/hr

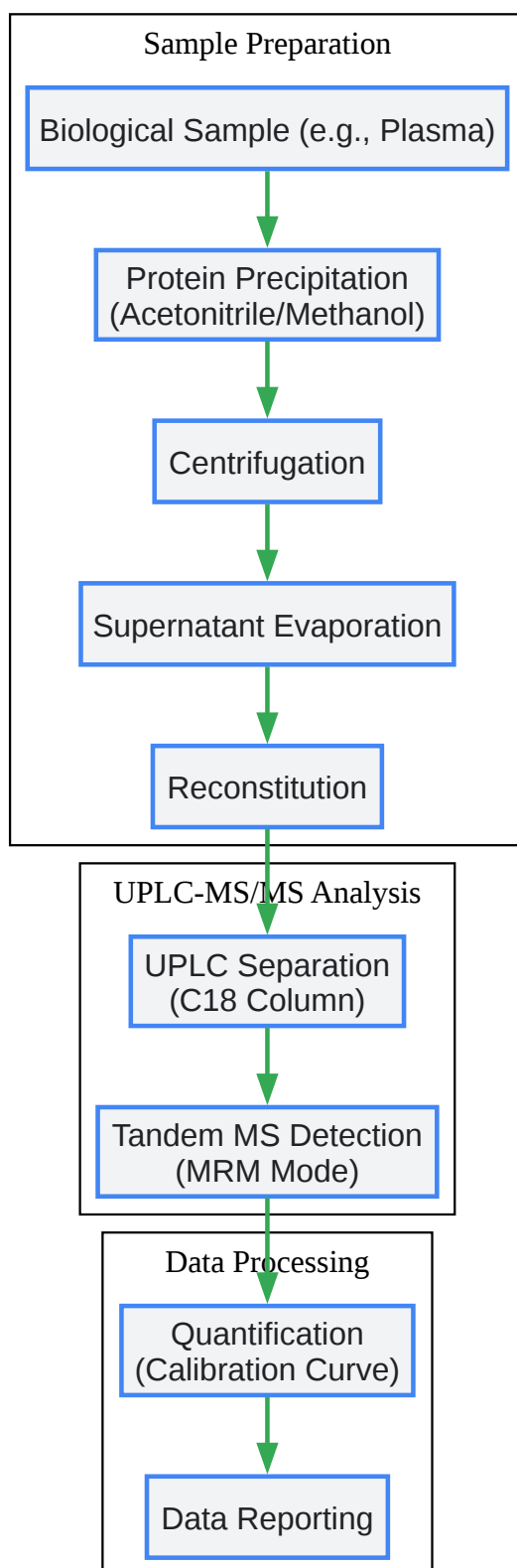
Data Presentation: Quantitative Method Performance

The following table summarizes representative quantitative performance parameters for the analysis of bufadienolides using UPLC-MS/MS. These values should be established during method validation for **19-Oxocinobufotalin**.

Parameter	Typical Value
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	0.05 - 1.0 ng/mL
Limit of Quantification (LOQ)	0.1 - 2.7 ng/mL
Intra-day Precision (%RSD)	< 15%
Inter-day Precision (%RSD)	< 15%
Recovery (%)	85 - 115%
Matrix Effect (%)	85 - 115%

Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

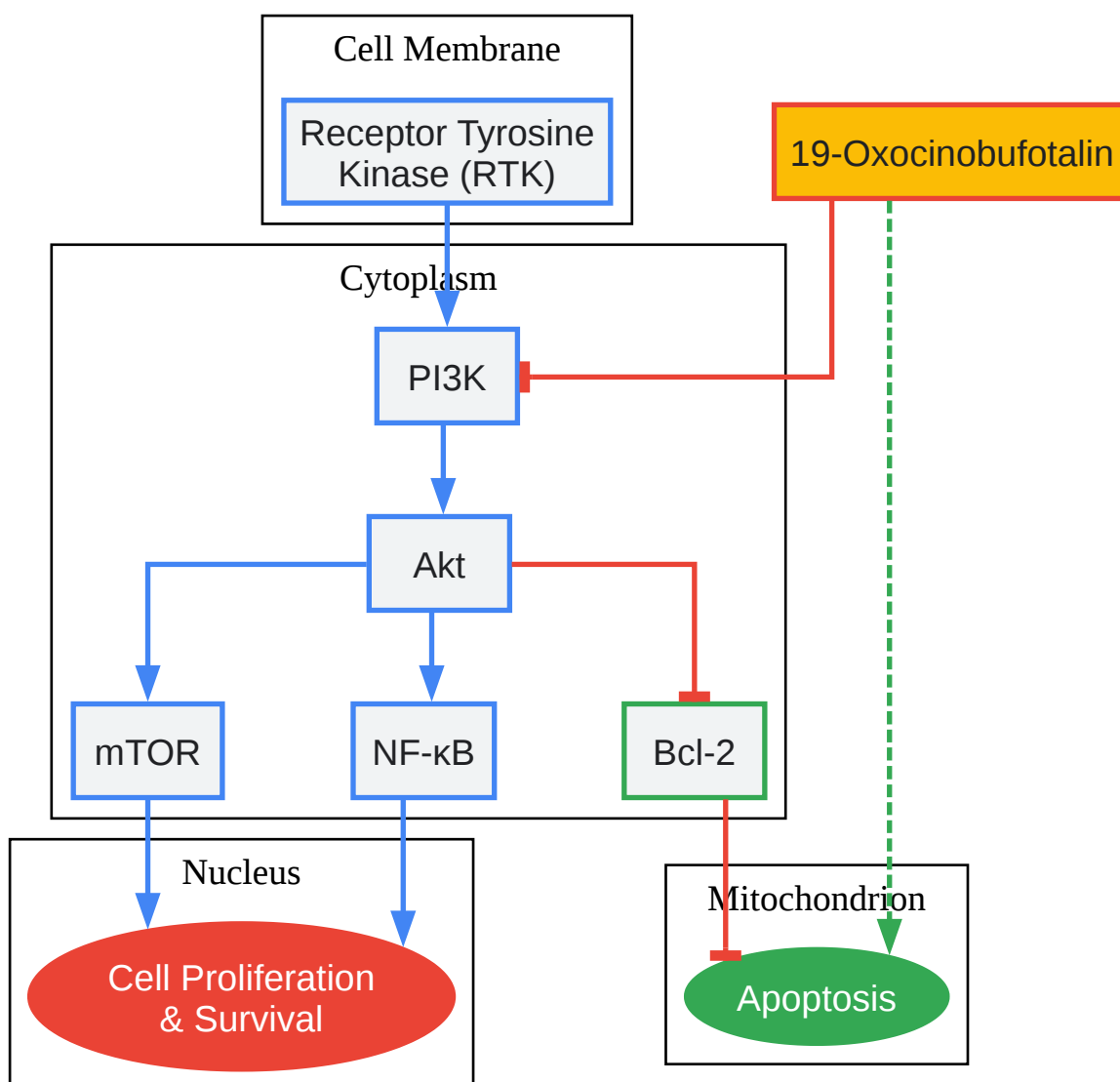


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Caption: UPLC-MS/MS experimental workflow for **19-Oxocinobufotalin** quantification.

Potential Signaling Pathway of 19-Oxocinobufotalin

Bufadienolides, including **19-Oxocinobufotalin**, are known to exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt pathway is a central hub in cell survival and proliferation and is a common target of these compounds.



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Caption: Putative signaling pathway modulated by **19-Oxocinobufotalin**.

Conclusion

The UPLC-MS/MS method described provides a robust and sensitive approach for the quantification of **19-Oxocinobufotalin** in biological matrices. Proper method validation is essential to ensure accurate and reliable results for research and development applications. The provided protocols and diagrams serve as a comprehensive guide for scientists and researchers working with this promising therapeutic compound.

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